molecular formula C13H18O B2927192 1-(4-Butylphenyl)propan-1-one CAS No. 79219-21-9

1-(4-Butylphenyl)propan-1-one

Cat. No. B2927192
CAS RN: 79219-21-9
M. Wt: 190.286
InChI Key: HLYLZPUXULIVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.29 . It is a specialty product often used in proteomics research .


Synthesis Analysis

The synthesis of 1-(4-Butylphenyl)propan-1-one involves the reaction of tert-butylphenol, anhydrous aluminum chloride, and petroleum ether in a reaction vessel. At 20°C, propionyl chloride is added dropwise over approximately 2 to 2.5 hours. After the addition is complete, the reaction is continued for another hour. The reaction mixture is then poured into ice water, and the petroleum ether layer is separated. The water layer is extracted once more with petroleum ether, and the combined petroleum ether extracts are washed with water, distilled to recover the petroleum ether, and then vacuum distilled to obtain the product .


Molecular Structure Analysis

The InChI code for 1-(4-Butylphenyl)propan-1-one is 1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition

"1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one" has been investigated for its corrosion inhibitory effects on mild steel in acidic solutions. Studies show that it behaves as a mixed-type inhibitor, suggesting potential applications in protecting metal surfaces in industrial settings Hamani et al., 2017.

Catalysis and Organic Synthesis

Research into the Heck reaction catalyzed by palladium nanoparticles in water demonstrates the synthesis of "4-(4-Methoxyphenyl)-butan-2-one," indicating the importance of these compounds in creating fine chemicals through environmentally friendly processes Boffi et al., 2011.

Photodynamic Therapy (PDT)

The synthesis and characterization of gallium (III) and indium (III) phthalocyanines substituted with "1-(4-hydroxyphenyl)propan-1-one" reveal their potential as photosensitizers in PDT due to high singlet oxygen yields. These findings suggest applications in treating cancer and other diseases where targeted light-induced therapy is beneficial Günsel et al., 2017.

Skin Whitening Applications

"4-(Phenylsulfanyl)butan-2-one" has been identified to possess significant anti-melanogenic properties, making it a promising compound for use in medical cosmetology, especially for developing skin whitening products with low cytotoxicity and effective inhibition of melanin synthesis Wu et al., 2015.

Bio-production of Chemicals

Engineered bacteria have been developed for the autonomous production of "1,4-butanediol" via a de novo biosynthesis pathway. This work underscores the potential of synthetic biology and metabolic engineering in creating sustainable pathways for the production of industrially relevant chemicals Liu & Lu, 2015.

Mechanism of Action

The mechanism of action for 1-(4-Butylphenyl)propan-1-one is not specified in the search results. Its use in proteomics research suggests it may interact with proteins or other biological molecules, but specific details are not provided .

Safety and Hazards

Safety information for 1-(4-Butylphenyl)propan-1-one is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(4-butylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLZPUXULIVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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